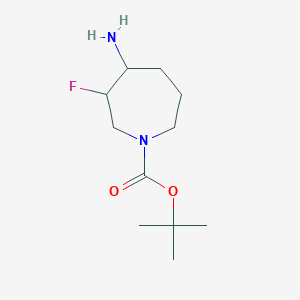

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-3-fluoroazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-4-5-9(13)8(12)7-14/h8-9H,4-7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOGKMXMCRIGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C(C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-fluoroazepane-1-carboxylate typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate (Boc) to prevent unwanted reactions during subsequent steps.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Thiol or amine-substituted azepanes.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate has been studied for its role as a building block in the synthesis of bioactive compounds. Its structural features allow it to serve as a precursor for various derivatives that exhibit pharmacological activities.

Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various piperidine derivatives, which are known for their diverse biological activities. For example, it can be transformed into 4-fluoropiperidine derivatives, which have shown promise in treating neurological disorders and as potential anti-cancer agents .

Inhibitors of KRAS

Recent research has identified this compound as a component in the development of inhibitors targeting the KRAS protein, which is implicated in several cancers. The compound's ability to modulate KRAS activity suggests its potential use in creating targeted cancer therapies .

Antimycobacterial Activity

Studies have indicated that derivatives of this compound exhibit antimycobacterial properties. These compounds have been evaluated against various strains of Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against drug-resistant tuberculosis .

Chemical Properties and Synthesis Techniques

The synthesis of this compound typically involves several steps, including the use of reagents such as hydrazine and ethanolamine under controlled conditions. The compound's synthesis can be optimized through various reaction conditions to enhance yield and purity .

Reaction Conditions and Yields

Here is a summary table highlighting some synthesis methods and their respective yields:

| Synthesis Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazine Reaction | Hydrazine | Ethanol, 20°C | 76% |

| Ethanolamine Reaction | Ethanolamine | 60°C | 46% |

| Column Chromatography Purification | Silica Gel | Varies | Up to 80% |

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery:

Case Study: Anticancer Research

A notable study explored the efficacy of synthesized piperidine derivatives derived from this compound against cancer cell lines, demonstrating significant cytotoxic effects and highlighting its potential as a lead compound for further development .

Case Study: Tuberculosis Treatment

In another study, researchers synthesized various derivatives based on this compound and tested them against Mycobacterium tuberculosis strains. The results indicated promising activity against both drug-sensitive and multi-drug-resistant strains, suggesting a viable path for new tuberculosis treatments .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate and two analogs from the provided evidence:

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Key Observations

The diazepane in contains two nitrogen atoms, enabling additional hydrogen-bonding interactions compared to the single nitrogen in the azepane derivative .

Substituent Effects Fluorine vs. Chloro-Fluorophenyl: The target compound’s 3-fluoro substituent likely enhances metabolic stability and electronegativity, whereas the chloro-fluorophenyl group in ’s compound increases lipophilicity and steric hindrance . Amino Group vs. Hydroxymethyl/Methoxyphenyl: The amino group in the target compound provides a reactive site for further derivatization (e.g., acylation), contrasting with the hydroxymethyl and methoxyphenyl groups in ’s compound, which prioritize solubility and aromatic interactions .

Synthetic Considerations

- The Boc-protected compounds share common synthetic strategies, such as reductive amination or nucleophilic substitution, as inferred from ’s use of benzaldehyde in diazepane synthesis .

Biological Activity

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate (CAS No. 907544-20-1) is a synthetic compound belonging to the class of azepanes, characterized by a seven-membered ring structure containing nitrogen. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development for various therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 218.27 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and a fluorine atom attached to the azepane ring.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering antidepressant effects. The presence of an amino group is often associated with increased activity at serotonin receptors, which are critical in mood regulation.

- Antinociceptive Properties : Some derivatives of azepanes have shown promise in pain management by acting on pain pathways in the central nervous system. The fluorine substitution may enhance binding affinity to opioid receptors.

- Cognitive Enhancement : Research on related piperidine derivatives indicates potential cognitive-enhancing effects, possibly through cholinergic mechanisms, which could be relevant for conditions like Alzheimer's disease.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar azepane derivatives in rodent models. The results indicated that compounds with a fluorine substituent exhibited significant reductions in immobility time during forced swim tests, suggesting enhanced antidepressant activity compared to non-fluorinated counterparts .

Study 2: Pain Management

In another research effort, azepane derivatives were tested for their antinociceptive properties using the hot plate test in mice. The findings demonstrated that certain structural modifications, including the introduction of a tert-butyl group and fluorine atom, resulted in increased pain threshold compared to control groups .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-amino-3-fluoroazepane-1-carboxylate, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step strategies:

Azepane Ring Formation : Cyclization of precursor amines under basic conditions.

Fluorination : Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis .

- Critical Conditions :

- Temperature control during fluorination to minimize side reactions.

- Catalytic systems (e.g., Pd for cross-couplings) to enhance regioselectivity.

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Fluorination | Selectfluor®, DCM, 0°C | 65 | Competing elimination reactions |

| Boc Protection | Boc₂O, DMAP, THF | 85 | Moisture sensitivity |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR confirms fluorine incorporation; / NMR resolves stereochemistry.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the azepane ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for fluorination steps, reducing trial-and-error experimentation .

- Machine Learning : Training models on existing azepane derivatives to predict optimal solvent systems or catalysts.

- Example Workflow :

Simulate fluorination pathways using Gaussian or ORCA.

Validate predictions with microfluidic high-throughput screening.

Q. How should researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries to identify discrepancies.

- Statistical Analysis : Apply factorial design (e.g., 2 designs) to isolate variables affecting NMR chemical shifts .

- Case Study : If NMR conflicts with predicted fluorine orientation, use dynamic NMR (DNMR) to probe conformational exchange .

Q. What role does the tert-butyl group play in stabilizing intermediates during azepane ring functionalization?

- Methodological Answer :

- Steric Shielding : The bulky tert-butyl group reduces undesired side reactions (e.g., ring-opening) during fluorination.

- Thermodynamic Stability : Boc protection lowers amine reactivity, favoring kinetic control in multi-step syntheses .

- Experimental Evidence : Comparative studies with non-Boc-protected analogs show higher decomposition rates under acidic conditions.

Q. How can researchers design experiments to probe the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., kinases or proteases).

- In Vitro Assays :

- Dose-response curves (IC) in cell lines.

- Competitive binding studies with fluorinated analogs.

- Data Integration : Combine bioactivity data with cheminformatics tools (e.g., KNIME) to map structure-activity relationships .

Notes on Methodological Rigor

- Contradiction Management : When XRD and computational models conflict, prioritize experimental data but re-examine simulation parameters (e.g., solvent effects in DFT) .

- Safety in Advanced Contexts : Fluorinated compounds require specialized handling (e.g., HF scavengers in reactions), extending beyond basic lab protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.